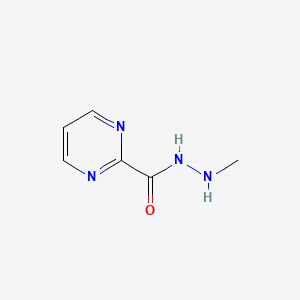
N'-Methylpyrimidine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Methylpyrimidine-2-carbohydrazide: is a chemical compound with the molecular formula C6H8N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N’-Methylpyrimidine-2-carbohydrazide typically begins with pyrimidine-2-carboxylic acid.
Methylation: The carboxylic acid group is first converted to a methyl ester using methanol and an acid catalyst.
Hydrazide Formation: The methyl ester is then reacted with hydrazine hydrate to form the carbohydrazide.
N-Methylation: Finally, the carbohydrazide is methylated using methyl iodide in the presence of a base such as potassium carbonate to yield N’-Methylpyrimidine-2-carbohydrazide.
Industrial Production Methods: Industrial production methods for N’-Methylpyrimidine-2-carbohydrazide involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: N’-Methylpyrimidine-2-carbohydrazide can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of N’-Methylpyrimidine-2-carbohydrazide.
Reduction: Various hydrazine derivatives.
Substitution: Substituted pyrimidine derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its role in DNA and RNA interactions.
Medicine:
- Explored for its potential as an anti-inflammatory and anti-cancer agent.
- Used in the development of new pharmaceuticals targeting various diseases.
Industry:
- Utilized in the production of agrochemicals.
- Applied in the synthesis of specialty chemicals for various industrial applications.
作用機序
The mechanism of action of N’-Methylpyrimidine-2-carbohydrazide involves its interaction with specific molecular targets. It can inhibit enzymes involved in pyrimidine biosynthesis, thereby affecting cellular processes. The compound may also interact with nucleic acids, influencing DNA and RNA synthesis and function.
類似化合物との比較
Pyrimidine-2-carbohydrazide: Lacks the N-methyl group, which may affect its biological activity.
N’-Ethylpyrimidine-2-carbohydrazide: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical properties.
Pyrimidine-2-carboxamide: Contains an amide group instead of a hydrazide group, resulting in different reactivity.
Uniqueness: N’-Methylpyrimidine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C6H8N4O |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
N'-methylpyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C6H8N4O/c1-7-10-6(11)5-8-3-2-4-9-5/h2-4,7H,1H3,(H,10,11) |
InChIキー |
VAGFDTHEEJDXCM-UHFFFAOYSA-N |
正規SMILES |
CNNC(=O)C1=NC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


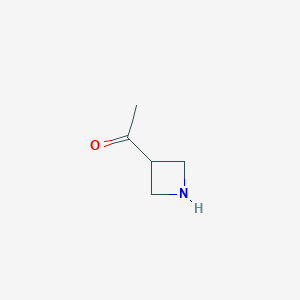

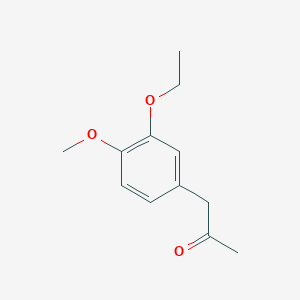

![4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11925197.png)
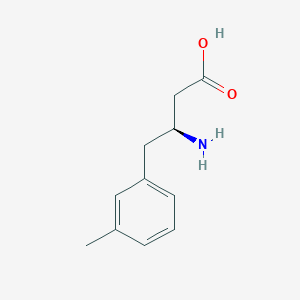


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate](/img/structure/B11925221.png)


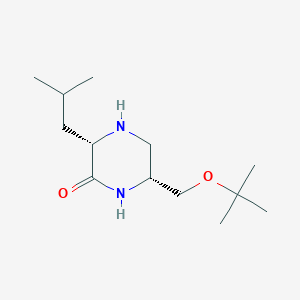

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)
